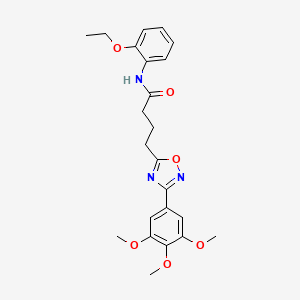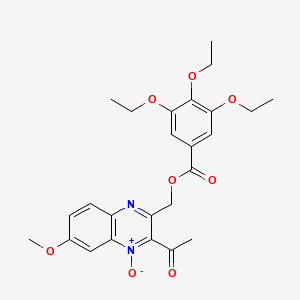
2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide, also known as BPTP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to possess a range of biological activities.
作用機序
The mechanism of action of 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide involves the inhibition of a key enzyme, carbonic anhydrase IX (CAIX), which is overexpressed in many cancer cells. By inhibiting CAIX, this compound disrupts the pH balance within cancer cells, leading to their death. This compound has also been shown to inhibit the activity of other enzymes, such as acetylcholinesterase and cyclooxygenase-2, which are involved in the regulation of neurotransmitters and inflammation, respectively.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and migration of cancer cells, and reduce inflammation and pain. This compound has also been found to increase the levels of neurotransmitters, such as acetylcholine, in the brain, leading to improvements in cognitive function.
実験室実験の利点と制限
2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide has several advantages for use in lab experiments. It is readily available, has a high degree of purity, and has been extensively studied for its biological activities. However, this compound also has some limitations, including its potential toxicity and the need for further investigation into its pharmacokinetics and pharmacodynamics.
将来の方向性
There are several future directions for the study of 2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide. One area of research is the development of novel this compound derivatives with improved potency and selectivity for specific targets. Another area of research is the investigation of this compound's potential use as a therapeutic agent for a range of diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Additionally, the pharmacokinetics and pharmacodynamics of this compound need to be further investigated to determine its safety and efficacy in humans.
Conclusion:
In conclusion, this compound is a synthetic compound that has been extensively studied for its biological activities. It has been found to possess potent anticancer, anti-inflammatory, and analgesic properties, making it a potential candidate for the treatment of a range of diseases. This compound's mechanism of action involves the inhibition of key enzymes involved in cancer progression, inflammation, and neurotransmitter regulation. While this compound has several advantages for use in lab experiments, further investigation is needed to determine its safety and efficacy in humans.
合成法
2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide can be synthesized through a multi-step process involving the reaction of 4-bromobenzenesulfonamide and 2,4,5-trichlorobenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with 2-amino-2-methyl-1-propanol to yield the final product. The synthesis of this compound has been optimized to produce high yields and purity, making it readily available for scientific research.
科学的研究の応用
2-(4-bromophenylsulfonamido)-N-(2,4,5-trichlorophenyl)propanamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. This compound has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. Additionally, this compound has been investigated for its potential use in the treatment of Alzheimer's disease due to its ability to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of acetylcholine.
特性
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-N-(2,4,5-trichlorophenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrCl3N2O3S/c1-8(21-25(23,24)10-4-2-9(16)3-5-10)15(22)20-14-7-12(18)11(17)6-13(14)19/h2-8,21H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAQAZTZOFXZBTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1Cl)Cl)Cl)NS(=O)(=O)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrCl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
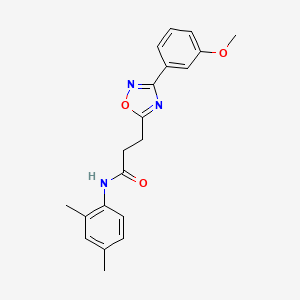
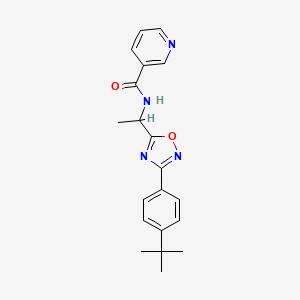
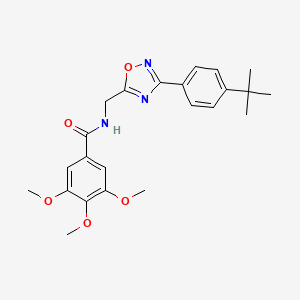
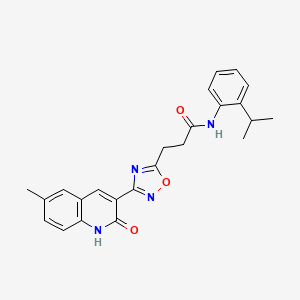
![(E)-N-(2-(2-(benzo[d][1,3]dioxol-5-ylmethylene)hydrazinyl)-2-oxoethyl)-N-(furan-2-ylmethyl)benzenesulfonamide](/img/structure/B7709556.png)

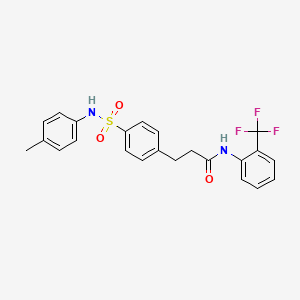
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3,4-dimethoxy-N-(4-methoxyphenyl)phenylsulfonamido)acetamide](/img/structure/B7709566.png)
![N'-(3,4-dichlorophenyl)-N-({5-[(E)-{[(2,4-dichlorophenyl)formamido]imino}methyl]furan-2-yl}methyl)ethanediamide](/img/structure/B7709574.png)

